Asct2-IN-2 was developed through an integrated approach combining computational modeling, functional testing, and structural determination techniques such as cryo-electron microscopy. This compound belongs to a class of small molecules designed to inhibit ASCT2's function selectively. The classification of Asct2-IN-2 falls under the category of pharmacological agents targeting amino acid transporters, specifically those involved in oncogenesis and metabolic regulation in cancer cells .
The synthesis of Asct2-IN-2 involves several key steps:
Asct2-IN-2 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity for ASCT2. The exact molecular formula and structure are typically detailed in chemical databases but generally include features that promote interaction with the transporter's binding site.
Asct2-IN-2 primarily acts as a competitive inhibitor of ASCT2. Its mechanism involves:
The kinetics of this inhibition can be characterized using standard enzyme kinetics assays, determining parameters such as (inhibition constant) and (half-maximal inhibitory concentration) .
The mechanism by which Asct2-IN-2 inhibits ASCT2 involves several steps:
The physical properties of Asct2-IN-2 include:
Chemical properties include:
Asct2-IN-2 serves multiple scientific purposes:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2